molecular formula C27H29F3N4O B3069130 N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 1404088-26-1

N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B3069130
CAS RN: 1404088-26-1
M. Wt: 482.5 g/mol
InChI Key: KNBIWYLGRBONHL-ZRJNXXGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C27H29F3N4O and its molecular weight is 482.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural and Molecular Studies

  • Crystallography and Structural Analysis : The structural properties of related compounds have been analyzed through crystallography and density functional theory (DFT) calculations. These studies contribute to the understanding of the molecular conformations and reactivity of such compounds (Eltaief et al., 2010), (Bai et al., 2011).

2. Antibacterial and Antimicrobial Activities

  • Antibacterial Properties : Certain derivatives have demonstrated significant antibacterial activity, including effectiveness against Gram-positive and Gram-negative bacteria, and even methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new antibiotics (Dolan et al., 2016).

3. Cancer Research

  • Colon Cancer Treatment : Some derivatives of the compound have been investigated as potential inhibitors of aldo keto reductases (AKR1B1 & AKR1B10), which are implicated in colon cancer. Detailed in-silico studies, including molecular docking and dynamics simulations, suggest their potential as colon cancer treatments (Ejaz et al., 2022).

4. Biochemical Research

  • Molecular Binding and Interaction Studies : Research into the binding interactions of similar compounds with biological targets, such as sigma-2 receptors, provides insight into their biochemical mechanisms and potential therapeutic applications (Xu et al., 2005).

5. Pharmacokinetics and Drug Development

  • Drug Solubility and Delivery : Studies focused on the solubility and liquid solvent behavior of related compounds can inform drug formulation and delivery strategies, crucial for the development of effective pharmaceuticals (Hassanein et al., 2011).

properties

IUPAC Name

1-N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3N4O/c1-3-16-15-34-11-9-17(16)12-25(34)26(33-24-6-4-18(13-22(24)31)27(28,29)30)20-8-10-32-23-7-5-19(35-2)14-21(20)23/h3-8,10,13-14,16-17,25-26,33H,1,9,11-12,15,31H2,2H3/t16-,17-,25+,26+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBIWYLGRBONHL-ZRJNXXGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine

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